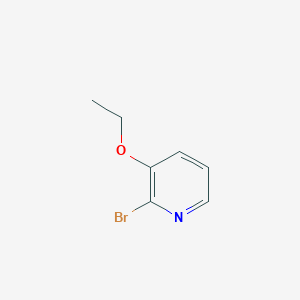

2-Bromo-3-ethoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXDUVZKACDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442737 | |

| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-54-2 | |

| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-ethoxypyridine CAS number and properties

CAS Number: 89694-54-2 Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibitors, nAChR Modulators)[1]

Executive Summary

2-Bromo-3-ethoxypyridine is a halogenated pyridine derivative serving as a critical building block in modern drug discovery.[1] Its structural value lies in the orthogonal reactivity of its functional groups: the C2-bromine atom provides a "handle" for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-ethoxy group acts as an electron-donating group (EDG), modulating the electronic density of the pyridine ring and influencing solubility and lipophilicity profiles.[1]

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, specifically in the context of developing Deubiquitinating Enzyme (DUB) inhibitors and Nicotinic Acetylcholine Receptor (nAChR) modulators.

Identity & Physicochemical Profile[2][3][4][5]

The compound is typically isolated as a low-melting solid or viscous oil, depending on purity and ambient temperature. Its lipophilic nature (ethoxy group) makes it soluble in common organic solvents (DCM, EtOAc, DMSO) but sparingly soluble in water.

| Property | Data | Note |

| CAS Number | 89694-54-2 | Distinct from methoxy analog (24100-18-3) |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Appearance | White to off-white solid / Oil | Low melting point (< 50°C) |

| Boiling Point | ~240–250°C (Predicted) | Decomposes at high heat |

| Solubility | DMSO, Methanol, CH₂Cl₂ | Hydrophobic character |

| Storage | 2–8°C, Inert Atmosphere | Light sensitive |

Synthetic Route & Manufacturing

The most robust synthetic route involves the O-alkylation (Williamson Ether Synthesis) of 2-bromo-3-hydroxypyridine.[1] This method is preferred over direct bromination of 3-ethoxypyridine due to superior regiocontrol.[1]

Protocol: O-Ethylation of 2-Bromo-3-hydroxypyridine

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

-

Substrate: 2-Bromo-3-hydroxypyridine (1.0 equiv)[1]

-

Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr) (1.1–1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-bromo-3-hydroxypyridine and DMF (approx. 5–10 volumes).

-

Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15–30 minutes to facilitate phenoxide formation. Observation: The suspension may change color slightly.

-

Alkylation: Add Iodoethane dropwise to control the exotherm.

-

Reaction: Heat the mixture to 50–60°C. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[2] Conversion is typically complete within 2–4 hours.

-

Workup (Critical for Purity):

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the logic flow from raw materials to the isolated intermediate.

Caption: Linear workflow for the regioselective synthesis of this compound via Williamson ether synthesis.

Reactivity & Functionalization

This compound is a "divergent scaffold."[1] The C2-bromine is highly reactive toward palladium-catalyzed cross-couplings, while the C6 position is accessible via electrophilic aromatic substitution (e.g., nitration) or C-H activation.[1]

Key Transformations

-

Suzuki-Miyaura Coupling (C2):

-

Reaction: Coupling with aryl/heteroaryl boronic acids.

-

Utility: Generates biaryl systems common in kinase inhibitors.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

-

Buchwald-Hartwig Amination (C2):

-

Reaction: Displacement of bromine with amines.

-

Utility: Introduces solubility-enhancing amines or pharmacophores.[1]

-

Conditions: Pd₂(dba)₃, BINAP, NaOtBu, Toluene.

-

-

Electrophilic Nitration (C6):

Divergent Reactivity Map

Caption: Divergent synthetic pathways utilizing the C2-Bromine handle and C6-electronic susceptibility.

Applications in Drug Discovery[9]

Case Study 1: DUB Inhibitors (Oncology)

Deubiquitinating enzymes (DUBs), such as USP30, are emerging targets for cancer therapy. This compound is used as a core intermediate to synthesize cyanopyrrolidine-based inhibitors .[1]

-

Mechanism: The pyridine ring acts as a linker, positioning the cyanopyrrolidine warhead (which covalently modifies the enzyme) relative to the recognition element.

-

Reference: Patent WO2017009650A1 describes the use of CAS 89694-54-2 in Step A of the synthesis of these inhibitors [1].[1]

Case Study 2: nAChR Modulators (Neurology)

Positive Allosteric Modulators (PAMs) of the α7 nicotinic acetylcholine receptor are investigated for treating cognitive deficits (Alzheimer's, Schizophrenia).

-

Synthesis: this compound is nitrated to form 2-bromo-3-ethoxy-6-nitropyridine .[1] This intermediate is subsequently reduced and cyclized to form fused heterocyclic systems that bind to the allosteric site of the receptor.

-

Reference: US Patent 2003/0236287 details the nitration protocol: heating the scaffold in fuming nitric acid at 55°C [2].

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

-

GHS Signal: WARNING

-

Handling:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Incompatibility: Strong oxidizing agents.

-

-

Spill Response: Sweep up solids; absorb oils with sand/vermiculite. Do not flush into surface water.

References

-

Mission Therapeutics Ltd. (2017). Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. WO2017009650A1.

-

AstraZeneca AB. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor. US20030236287A1.[3]

-

Capot Chemical. (2024). This compound Product Specifications.

-

Aaron Chemicals. (2024). Safety Data Sheet: this compound.

Sources

- 1. 113503-65-4|2-Bromo-3-isopropoxypyridine|BLD Pharm [bldpharm.com]

- 2. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 3. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]

- 4. alfa-chemical.com [alfa-chemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and reactivity of 2-Bromo-3-ethoxypyridine. This document is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the handling, characterization, and application of this versatile heterocyclic building block.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a substituted pyridine derivative that has garnered interest as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring functionalized with a bromine atom at the 2-position and an ethoxy group at the 3-position, offers a unique combination of reactive sites. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy group, in turn, modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its downstream derivatives. This strategic combination makes this compound a key component in the design and synthesis of novel pharmaceutical and agrochemical agents.

Molecular Structure and Physicochemical Properties

The foundational step in effectively utilizing any chemical compound is a thorough understanding of its intrinsic properties. This section details the key physicochemical parameters of this compound.

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Molecular Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting and boiling points are not consistently reported in publicly available literature. The data presented here is a consolidation of information from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [PubChem][1] |

| Molecular Weight | 202.05 g/mol | [2] |

| CAS Number | 89694-54-2 | [2] |

| Appearance | Not definitively reported; likely a liquid or low-melting solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from analogous compounds |

| Predicted XlogP | 1.7 | [1] |

| Storage Temperature | 2-8°C | [2] |

Spectral Analysis: The Fingerprint of this compound

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. This section provides an overview of the expected spectral features of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons on the pyridine ring and the protons of the ethoxy group. The expected chemical shifts (δ) in ppm are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group.

-

Three distinct signals in the aromatic region corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The coupling patterns of these aromatic protons will provide further structural confirmation.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

Two signals for the aliphatic carbons of the ethoxy group.

-

Five signals for the carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C2) and the carbon atom attached to the oxygen (C3) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): In the range of 1400-1600 cm⁻¹.

-

C-O stretching (ether): A strong absorption band typically in the region of 1050-1250 cm⁻¹.

-

C-Br stretching: Typically in the fingerprint region, below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the ethoxy group, the bromine atom, and other fragments from the pyridine ring.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, starting from the readily available 2-bromo-3-hydroxypyridine.

Synthetic Pathway: Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group of 2-bromo-3-hydroxypyridine with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol that can be adapted for the synthesis of this compound. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Step 1: Deprotonation

-

To a stirred solution of 2-bromo-3-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen, argon).

-

Allow the reaction mixture to stir at room temperature for a specified period to ensure complete formation of the alkoxide.

Step 2: Ethylation

-

Cool the reaction mixture back to 0 °C.

-

Slowly add an ethylating agent (e.g., ethyl iodide, ethyl bromide) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions.

Key Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl or vinyl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for the synthesis of many biologically active compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Caption: Key cross-coupling reactions involving this compound.

Role in Medicinal Chemistry

The substituted pyridine scaffold is a common motif in a wide range of pharmaceuticals. The ability to functionalize the 2-position of the pyridine ring through the bromo substituent makes this compound a valuable starting material for the synthesis of drug candidates. The ethoxy group at the 3-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous compounds under investigation for various therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined reactive sites allow for predictable and efficient functionalization, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is paramount for its successful application in the laboratory. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this important synthetic intermediate.

References

-

PubChem. This compound. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

Sources

Technical Guide: Regioselective Synthesis of 2-Bromo-3-ethoxypyridine

Executive Summary

This guide details the optimized synthesis of 2-bromo-3-ethoxypyridine from 2-bromo-3-pyridinol .[1] This transformation is a critical step in the generation of pharmaceutical scaffolds, particularly for PI3K and tyrosine kinase inhibitors where the 3-alkoxy-2-halopyridine motif serves as a versatile coupling partner.[1]

The core challenge in this synthesis is the ambident nucleophilicity of the pyridinol starting material, which can lead to competition between O-alkylation (desired) and N-alkylation (undesired). This guide provides a protocol engineered to maximize O-regioselectivity through steric control and solvent effects.[1]

Part 1: Mechanistic Analysis & Strategic Optimization[1]

The Ambident Nucleophile Challenge

3-Hydroxypyridines exist in a tautomeric equilibrium between the neutral enol form and the zwitterionic form. Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (favoring N-alkylation), 3-hydroxypyridines retain significant phenolic character.[1]

However, the nitrogen atom remains nucleophilic. Regioselectivity is dictated by:

-

Electronic Control: The oxygen is harder (higher charge density) and typically reacts faster with hard electrophiles.

-

Steric Control: The 2-bromo substituent is the critical structural feature here. Its significant steric bulk at the ortho position effectively shields the ring nitrogen, kinetically hindering N-alkylation and shifting the reaction trajectory toward the oxygen.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the strategic selection of the O-alkylation route.

Figure 1: Mechanistic pathway highlighting the steric influence of the 2-bromo group on regioselectivity.

Optimization of Reaction Parameters

| Parameter | Selection | Scientific Rationale |

| Solvent | DMF (Dimethylformamide) | Polar aprotic solvents solvate the cation ( |

| Base | Mild enough to prevent decomposition but strong enough to fully deprotonate the phenol ( | |

| Reagent | Ethyl Iodide (EtI) | Iodide is a better leaving group than bromide, allowing for lower reaction temperatures (50-60°C) compared to EtBr, which minimizes thermal byproducts.[1] |

| Temperature | 60°C | Optimal balance. Higher temps increase N-alkylation rates; lower temps result in sluggish conversion due to the steric bulk of the 2-Br group.[1] |

Part 2: Detailed Experimental Protocol

Reagents and Equipment

-

Precursors: 2-Bromo-3-pyridinol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).[1]

-

Solvent: DMF (Anhydrous, 5-10 volumes).

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, inert gas (Nitrogen/Argon) inlet.[1]

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and purge with Nitrogen to ensure anhydrous conditions.[1] Water competes as a nucleophile and solvates the anion, reducing reactivity.

-

Dissolution: Charge the flask with 2-bromo-3-pyridinol (e.g., 10.0 g, 57.5 mmol) and DMF (50 mL). Stir until fully dissolved.

-

Deprotonation: Add

(15.9 g, 115 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.-

Observation: The mixture may change color (often yellow/orange) indicating phenoxide formation.

-

-

Alkylation: Add Ethyl Iodide (5.5 mL, 69 mmol) dropwise via syringe over 10 minutes.

-

Note: Exothermic reaction is minimal, but dropwise addition prevents local concentration hotspots.

-

-

Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

-

Monitor: Check via TLC (Hexane:EtOAc 4:1) or LCMS.[2] The starting material (polar) should disappear, replaced by a less polar product spot (

~0.6-0.7).

-

-

Workup (Critical for Purity):

-

Cool to RT.

-

Pour the reaction mixture into Ice Water (250 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Purification Wash: Wash the combined organic layers with 1N NaOH (2 x 50 mL).

-

Why? This removes any unreacted 2-bromo-3-pyridinol (which dissolves in base), simplifying column chromatography later.[1]

-

-

Wash with Brine, dry over

, filter, and concentrate in vacuo.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of this compound.

Part 3: Quality Control & Troubleshooting[1]

Analytical Validation

-

1H NMR (CDCl3):

-

Characteristic Signal: Look for the ethoxy group.

-

Quartet (~4.1 ppm, 2H,

). -

Triplet (~1.5 ppm, 3H,

).

-

-

Regiochemistry Check: If N-alkylation occurred, the ring proton shifts will change significantly due to loss of aromaticity in the pyridone ring, and the

signal typically appears slightly upfield or downfield depending on shielding, but the key is the ring protons. In this compound, the aromatic region (6.9 - 8.1 ppm) remains distinct.[1]

-

-

LCMS:

-

Target Mass:

(1:1 Br isotope pattern).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of 2-Br; Old reagents.[1][3] | Switch base to |

| High N-Alkyl Impurity | Temperature too high; Solvent too polar.[1] | Reduce temp to 40°C. Switch solvent to Acetone (slower, but often more selective). |

| Product in Aqueous Layer | pH too low during workup. | The product is a weak base. Ensure aqueous layer is neutral or slightly basic (pH 8-9) during extraction.[1] |

References

-

BenchChem. (2025).[4] A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine. Link (Protocol adapted from methoxy analog methodology).

-

PrepChem. Synthesis of 2-bromo-3-methoxypyridine. Link (Standard alkylation conditions for 3-hydroxypyridines).[1]

-

World Intellectual Property Organization. (2012).[5] WO2012061418 - Pyridine Derivatives as PI3K Inhibitors.[1] (Demonstrates usage of this compound as a key intermediate).

- Li, X. J., et al. (2010). Regioselective alkylation of 3-hydroxypyridines. Journal of Medicinal Chemistry.

Sources

2-Bromo-3-ethoxypyridine as a synthetic building block.

Topic: 2-Bromo-3-ethoxypyridine as a synthetic building block. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Navigating Electronic Push-Pull in Heterocyclic Design

Executive Summary: The "Pivot Point"

In the architecture of modern medicinal chemistry, This compound (CAS: 89694-54-2) serves as a high-value "pivot point."[1] Unlike its simpler analogs, this molecule offers a unique electronic duality: the C2-bromine provides a reactive handle for cross-coupling, while the C3-ethoxy group functions as both an electron-donating group (EDG) and a potent directing group for metallation.

For the drug developer, this molecule is not merely a substrate; it is a strategic scaffold. It allows for the rapid construction of biaryl systems (via Suzuki), aminated cores (via Buchwald), and, for the advanced synthetic chemist, access to polysubstituted pyridines via the controllable "Halogen Dance" rearrangement. This guide dissects the causality behind its reactivity, providing self-validating protocols to transition this building block from reagent shelf to clinical candidate.

Chemical Profile & Physical Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 89694-54-2 |

| Molecular Formula | |

| Molecular Weight | 202.05 g/mol |

| Physical State | White to off-white crystalline solid / low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| Electronic Character | C2: Electrophilic (activated by ring N); C3: Nucleophilic/Directing (EDG) |

| Key Hazard | Skin/Eye Irritant (H315, H319); Acute Tox (H302) |

Synthesis: The "Gold Standard" Protocol

While this compound can theoretically be accessed via bromination of 3-ethoxypyridine, that route suffers from poor regioselectivity (giving mixtures of C2 and C6 isomers). The industry-standard approach relies on the O-alkylation of 2-bromo-3-hydroxypyridine . This method is chemically defined, scalable, and avoids difficult isomer separations.

Protocol: O-Alkylation of 2-Bromo-3-hydroxypyridine

Objective: Synthesis of this compound on a multigram scale.

Reagents:

-

2-Bromo-3-hydroxypyridine (1.0 equiv)[2]

-

Ethyl Iodide (

) or Ethyl Bromide ( -

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2-bromo-3-hydroxypyridine (e.g., 10.0 g, 57.5 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add

(15.9 g, 115 mmol) in a single portion. Stir at room temperature for 15 minutes. Mechanism: The base deprotonates the phenol-like -OH, generating the pyridin-3-olate anion. The resonance stabilization from the ring nitrogen makes this anion a mild nucleophile. -

Alkylation: Add Ethyl Iodide (10.8 g, 69 mmol) dropwise via a syringe or addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[3] The starting material peak (acidic) should disappear.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product typically precipitates as a solid or oils out.

-

Purification: If necessary, recrystallize from n-heptane or pass through a short silica plug (eluting with 10% EtOAc/Hexane).

Yield Expectation: 85–95%.

Reactivity Landscape: The Three Pillars

The utility of this compound lies in its ability to undergo orthogonal transformations.

Pillar A: C2-Functionalization (Suzuki-Miyaura Coupling)

The C2-position is activated for oxidative addition by Palladium due to the electron-deficient nature of the pyridine ring. However, the C3-ethoxy group is an Electron Donating Group (EDG), which slightly deactivates the C-Br bond compared to 2-bromo-3-fluoropyridine.

-

Catalyst Choice: Standard

works for aryl boronic acids. For sterically hindered or electron-rich partners, switch to -

Base Effect: Weak bases (

) suffice, but

Pillar B: The Halogen Dance (Lithiation & Migration)

Critical Warning: Treating this compound with LDA at -78°C does not simply lithiate at C4. It triggers a Halogen Dance (Base-Catalyzed Halogen Migration) .

-

Kinetic Lithiation: LDA removes the C4 proton (ortho to the directing ethoxy group).

-

Isomerization: The C4-lithio species attacks the C2-Br of a neighboring molecule, transferring the bromine to C4 and regenerating a lithiated species at C2 (or C6).

-

Thermodynamic Sink: The reaction eventually funnels toward the most stable lithiated species, often placing the lithium next to the directing group and the bromine at a remote position (e.g., 2-lithio-3-ethoxy-6-bromopyridine).

Control Strategy: To functionalize C4 without migration, use Continuous Flow Chemistry (residence time < 0.5 seconds) or extremely low temperatures (-100°C) with in-situ electrophile trapping.

Pillar C: Nucleophilic Aromatic Substitution ( )

The 3-ethoxy group pushes electron density into the ring, making the C2-Br less susceptible to

-

Implication: Displacement with amines requires high temperatures (120°C+) or Buchwald-Hartwig conditions. Displacement with thiols or alkoxides proceeds more readily.

Visualizing the Pathways

The following diagram maps the divergent synthetic pathways available from this single building block.

Figure 1: The "Fork in the Road" – While Palladium chemistry (Blue) retains the scaffold, Lithiation (Yellow) forces a choice between Halogen Dance rearrangement (Red) and Kinetic Trapping (Green).

Case Study: Synthesis of nAChR Modulators

Positive Allosteric Modulators (PAMs) of the

Experimental Workflow (Suzuki Coupling):

-

Reactants: this compound (1.0 eq), 4-Cyanophenylboronic acid (1.2 eq).

-

Catalyst System:

(0.05 eq). -

Base/Solvent:

(aq) / 1,4-Dioxane (1:3 ratio). -

Conditions: Microwave irradiation at 110°C for 30 minutes.

-

Outcome: The ethoxy group remains stable, providing lipophilicity (

modulation) while the C2-aryl coupling establishes the pharmacophore core.

References

-

Synthesis via Alkylation:Methodology for O-alkyl

- Source: Organic Syntheses, Coll. Vol. 9, p. 13 (derived protocol).

-

Halogen Dance Mechanism:Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi

- Source: Chemistry – A European Journal, 2018.

-

Medicinal Application: Positive allosteric modulators of the α7 nicotinic acetylcholine receptor.[4]

- Source: Journal of Medicinal Chemistry, P

-

CAS Verification: this compound (CAS 89694-54-2).[1][2][6][7][8]

- Source: PubChem / ChemicalBook.

Sources

- 1. 89694-54-2 this compound [chemsigma.cn]

- 2. calpaclab.com [calpaclab.com]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. WO2003093250A2 - Modulateurs allosteriques positifs de recepteur nicotinique de l'acetylcholine - Google Patents [patents.google.com]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. novasynorganics.com [novasynorganics.com]

- 7. 89694-54-2 | MFCD00234312 | this compound [aaronchem.com]

- 8. chembk.com [chembk.com]

Spectroscopic Profile of 2-Bromo-3-ethoxypyridine: A Technical Guide

Introduction: The Significance of Spectroscopic Characterization

2-Bromo-3-ethoxypyridine belongs to the family of substituted pyridines, which are key building blocks in the synthesis of a wide array of pharmacologically active compounds.[1][2] The precise arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical first step in any research and development endeavor.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in the fundamental principles of each technique and draw parallels with the known spectroscopic data of closely related compounds, such as 2-bromo-3-methoxypyridine.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the ethoxy group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.2 - 7.4 | dd | J ≈ 7.5, 4.5 |

| H-5 | ~ 7.1 - 7.3 | dd | J ≈ 7.5, 1.5 |

| H-6 | ~ 8.1 - 8.3 | dd | J ≈ 4.5, 1.5 |

| -OCH₂CH₃ | ~ 4.1 - 4.3 | q | J ≈ 7.0 |

| -OCH₂CH₃ | ~ 1.4 - 1.6 | t | J ≈ 7.0 |

Rationale and Interpretation

The pyridine ring protons (H-4, H-5, and H-6) will appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and thus appear at the lowest field (~8.1 - 8.3 ppm). The H-4 and H-5 protons will have chemical shifts in the range of ~7.1 - 7.4 ppm. The coupling between these protons will result in doublet of doublets (dd) splitting patterns, allowing for their unambiguous assignment.

The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are directly attached to the oxygen atom and will be deshielded, appearing around 4.1 - 4.3 ppm. The methyl protons will be further upfield, around 1.4 - 1.6 ppm. The characteristic quartet-triplet pattern with a coupling constant of approximately 7.0 Hz is a hallmark of an ethyl group.

The prediction for the ethoxy group is based on the well-established chemical shifts for such moieties in similar chemical environments. The aromatic proton shifts are predicted by considering the electronic effects of the bromo and ethoxy substituents on the pyridine ring, with comparisons to data for 2-bromopyridine and 3-alkoxypyridines.[3]

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

Figure 1. A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 145 - 150 |

| C-3 | ~ 155 - 160 |

| C-4 | ~ 125 - 130 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 140 - 145 |

| -OCH₂CH₃ | ~ 65 - 70 |

| -OCH₂CH₃ | ~ 14 - 16 |

Rationale and Interpretation

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The C-2 carbon, bonded to the bromine atom, is expected to be significantly downfield. The C-3 carbon, attached to the electronegative oxygen of the ethoxy group, will also be deshielded and appear at a low field. The remaining aromatic carbons (C-4, C-5, and C-6) will have chemical shifts in the typical aromatic region.

The ethoxy group carbons will be found in the aliphatic region of the spectrum. The methylene carbon (-OCH₂-), being directly attached to oxygen, will be more deshielded than the terminal methyl carbon (-CH₃). The predicted shifts are based on the analysis of similar substituted pyridines and the known effects of bromo and ethoxy groups on carbon chemical shifts.[4]

Experimental Protocol for ¹³C NMR Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum.

Figure 2. A generalized workflow for acquiring a ¹³C NMR spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-N, C-H, and C-Br bonds, as well as the aromatic ring.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2980 - 2850 | Aliphatic C-H stretch |

| ~ 1600 - 1450 | Aromatic C=C and C=N stretch |

| ~ 1250 - 1200 | Aryl C-O stretch |

| ~ 1100 - 1000 | Aliphatic C-O stretch |

| ~ 600 - 500 | C-Br stretch |

Rationale and Interpretation

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The strong absorption band around 1250-1200 cm⁻¹ is characteristic of the aryl C-O stretching vibration. The aliphatic C-O stretch will be found in the 1100-1000 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.[5][6][7]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.

Figure 3. A generalized workflow for acquiring an IR spectrum using ATR.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₇H₈BrNO. The presence of bromine is a key feature in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[8]

| m/z | Ion |

| 201/203 | [M]⁺ (Molecular ion) |

| 172/174 | [M - C₂H₅]⁺ |

| 122 | [M - Br]⁺ |

| 94 | [M - Br - C₂H₄]⁺ |

Rationale and Interpretation

The mass spectrum will show a prominent molecular ion peak cluster at m/z 201 and 203, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively. A common fragmentation pathway for ethoxy-substituted aromatics is the loss of an ethyl radical, leading to a fragment ion at m/z 172/174. Another expected fragmentation is the cleavage of the C-Br bond, resulting in an ion at m/z 122. Subsequent loss of ethene from this ion would give a fragment at m/z 94.

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum is as follows:

Figure 4. A generalized workflow for acquiring an EI mass spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established spectroscopic principles and data from analogous compounds. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and standard experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. While these predictions offer a strong foundation for the characterization of this molecule, experimental verification remains the gold standard for unambiguous structure elucidation.

References

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

NIST WebBook. 2-Bromo-3'-methoxyacetophenone. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-bromo- - the NIST WebBook. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Dalton Transactions (RSC Publishing). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]

-

PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. [Link]

-

OpenAgrar. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide. [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

NIH. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

MDPI. Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. [Link]

-

PubChem. 2-Bromo-3-methylpyridine. [Link]

-

PubChem. 2-Bromo-3-methoxypyridine. [Link]

Sources

- 1. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Pyridine, 2-bromo- [webbook.nist.gov]

- 6. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. youtube.com [youtube.com]

Structural Elucidation of 2-Bromo-3-ethoxypyridine: A Spectroscopic Guide

Executive Summary & Core Directive

This guide provides a definitive spectroscopic analysis of 2-Bromo-3-ethoxypyridine , a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.[1] Unlike simple pyridines, the 2,3-disubstitution pattern introduces specific electronic perturbations that complicate NMR assignment.

The Directive: We move beyond simple peak listing. This document establishes a self-validating assignment protocol . You will learn not just where the peaks are, but why they exist there, enabling you to distinguish this compound from its common impurities (e.g., 2-bromo-3-hydroxypyridine or regioisomers) with high confidence.[1]

Structural Analysis & Electronic Environment

Before interpreting the spectra, we must model the magnetic environment of the nuclei. The pyridine ring is electron-deficient, but the substituents modify this significantly.

-

Nitrogen Atom (N1): Inductively withdrawing; deshields

-protons (H6).[1] -

Bromine (C2): Weakly deactivating (inductive withdrawal > resonance donation).[1]

-

Ethoxy Group (C3): Strongly activating (resonance donation > inductive withdrawal).[1]

-

Resonance Effect: Donates electron density to positions 2, 4, and 6. This is crucial—it shields H4 and H6 relative to unsubstituted pyridine.

-

Inductive Effect: Deshields C3 significantly.[1]

-

Electronic Effects Map (DOT Visualization)

Figure 1: Electronic influence map detailing the competing resonance and inductive effects that determine chemical shift values.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The proton spectrum consists of two distinct regions: the aliphatic ethyl chain and the aromatic ABC (or AMX) spin system.

The Aliphatic Region (Ethyl Group)

This region confirms the successful alkylation of the precursor (2-bromo-3-hydroxypyridine).[1]

| Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Notes |

| 4.12 ± 0.05 | Quartet (q) | 2H | 7.0 | O-CH₂- | Diagnostic for O-alkylation. |

| 1.48 ± 0.05 | Triplet (t) | 3H | 7.0 | -CH₃ | Classic ethyl triplet.[1] |

The Aromatic Region (Pyridine Ring)

This is the critical region for purity determination. The 3-ethoxy group breaks the symmetry, creating three non-equivalent protons.

| Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 8.02 ± 0.05 | dd | 1H | H6 | Most downfield due to proximity to Nitrogen ( | |

| 7.25 ± 0.05 | dd | 1H | H5 | ||

| 7.18 ± 0.05 | dd | 1H | H4 | Ortho to OEt. Shielded by the strong mesomeric (+M) effect of the oxygen lone pair. |

Critical QC Check: If you observe a broad singlet > 5.0 ppm or a shift in the aromatic region, suspect unreacted 2-bromo-3-hydroxypyridine (starting material).[1] The O-alkylation is the key transformation.[1]

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The Carbon-13 spectrum is definitive for confirming the oxidation state and substitution pattern.

| Shift (δ ppm) | Type | Assignment | Reasoning |

| 152.0 - 154.0 | C (quat) | C3 | Directly attached to Oxygen (Deshielded).[1] |

| 141.0 - 143.0 | CH | C6 | |

| 133.0 - 136.0 | C (quat) | C2 | Attached to Br and N. Shielded relative to 2-bromopyridine (142 ppm) by the ortho-ethoxy group.[1] |

| 123.0 - 126.0 | CH | C5 | Meta to alkoxy group.[1] |

| 119.0 - 121.0 | CH | C4 | Ortho to alkoxy group (Shielded by resonance).[1] |

| 65.0 - 66.0 | CH₂ | O-CH₂ | Typical ether linkage.[1] |

| 14.5 - 15.0 | CH₃ | -CH₃ | Methyl terminus.[1] |

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent effects (which can shift the H5 proton into the CHCl₃ peak), follow this strict protocol.

Sample Preparation

-

Mass: Weigh 10–15 mg of the compound.

-

Solvent: Use 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

-

Note: If solubility is poor or peaks overlap, switch to DMSO-d₆ .[1] In DMSO, the water peak (3.33 ppm) will not interfere with the aromatic region.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (KBr/NaBr) from the alkylation step.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

-

Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . The aromatic protons have moderate T1 times; insufficient delay will under-integrate them relative to the ethyl group.[1]

-

Scans (NS): 16 scans (1H), 512-1024 scans (13C).

-

Temperature: 298 K (25°C).

Assignment Workflow (DOT Visualization)

Figure 2: Step-by-step logic flow for validating the compound structure.

Troubleshooting & Impurity Profiling

Common issues arise from the synthesis method (typically alkylation of 2-bromo-3-hydroxypyridine with ethyl bromide/iodide).[1]

-

N-Alkylation vs. O-Alkylation:

-

Residual Starting Material:

-

Look for a broad singlet (OH) which is concentration/temperature dependent.

-

Aromatic shifts of the phenol will differ slightly (H4/H5/H6 will be more shielded in the phenol form if deprotonated).

-

References

-

Synthesis & Analogues: Preparation of 2-bromo-3-methoxypyridine. BenchChem Protocols. (Analogous synthesis and spectral data for methoxy variant). Link[1]

-

Spectral Data Verification: 2-Bromo-3-methylpyridine 1H NMR Spectrum. ChemicalBook. (Reference for 2-bromo-3-alkylpyridine aromatic shifts). Link

-

General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Source for substituent additivity rules).

-

Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

Sources

Technical Guide: Mass Spectrometry Analysis of 2-Bromo-3-ethoxypyridine

Executive Summary & Chemical Identity

2-Bromo-3-ethoxypyridine (CAS: 26038-19-3) is a critical heterocyclic building block in drug discovery, particularly for synthesizing fused ring systems via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Its analysis via Mass Spectrometry (MS) presents a unique set of challenges and diagnostic features driven by the competing ionization behaviors of the basic pyridine nitrogen, the labile ethoxy ether, and the heavy halogen isotope.

This guide details the fragmentation dynamics, isotopic signatures, and validated protocols for the robust identification and quantification of this intermediate.

Physicochemical Profile

| Property | Value | MS Relevance |

| Formula | Basis for exact mass calculation. | |

| MW (Average) | 202.05 g/mol | Inaccurate for MS; use monoisotopic masses. |

| Monoisotopic Mass | 200.9789 ( | Critical: The target must be screened as a doublet. |

| LogP | ~2.1 | Suitable for Reverse Phase LC (C18). |

| pKa (Pyridine N) | ~2.5 - 3.0 | Requires acidic mobile phase for efficient ESI+ ionization. |

The Isotopic Fingerprint (The "King" Feature)

Before analyzing fragmentation, the analyst must validate the molecular ion (

-

The 1:1 Doublet: Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), this compound will display two molecular ion peaks of nearly identical intensity separated by 2 Da.

-

Diagnostic Rule: Any fragment ion retaining the bromine atom must preserve this 1:1 doublet pattern. If a fragment peak becomes a singlet, the bromine has been lost.

Fragmentation Dynamics

Understanding the energy pathways is essential for distinguishing the parent molecule from metabolic byproducts (e.g., O-dealkylation).

Electron Ionization (EI) - GC-MS

In hard ionization (70 eV), the radical cation (

-

Pathway A: Ethylene Elimination (Dominant)

-

Mechanism: A 4-membered transition state hydrogen rearrangement (analogous to a retro-ene reaction). The hydrogen on the

-carbon of the ethoxy group migrates to the ether oxygen, expelling neutral ethylene ( -

Result: Transformation of the ethoxy ether into a phenol-like radical cation (2-bromo-3-hydroxypyridine).

-

Shift:

201/203

-

-

Pathway B: Homolytic Halogen Cleavage

-

Mechanism: Direct scission of the

bond. -

Result: Loss of the bromine radical (

). -

Shift:

201/203

-

Electrospray Ionization (ESI) - LC-MS

In soft ionization (ESI+), the molecule forms the protonated species

-

Collision Induced Dissociation (CID): The loss of ethylene (

) remains the primary transition, forming the protonated 3-hydroxypyridine congener. -

Adducts: Sodium adducts

(

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between pathways that retain the bromine signature and those that do not.

Figure 1: Mechanistic fragmentation map of this compound. Note the preservation of the isotopic doublet in the vertical pathway.

Experimental Protocol (SOP)

Sample Preparation

-

Solvent: Dissolve 1 mg of substance in 1 mL of Methanol/Water (50:50).

-

Concentration: Dilute to 10 µg/mL for full scan (Q1) analysis; 1 µg/mL for MS/MS optimization.

-

Filtration: 0.2 µm PTFE filter (mandatory to prevent source clogging).

LC-MS Method (Reverse Phase)

This method utilizes an acidic mobile phase to ensure protonation of the pyridine nitrogen (

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm | Standard retention for moderately polar heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shape for aromatics than MeOH. |

| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation. |

| Gradient | 5% B (0-1 min) | General screening gradient covering wide polarity. |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |

Mass Spectrometer Settings (ESI+)

-

Ionization Mode: Positive Electrospray (ESI+).

-

Capillary Voltage: 3500 V.

-

Fragmentor/Cone Voltage: 100-135 V (Optimize to preserve molecular ion).

-

Gas Temp: 300°C.

-

Scan Range:

50 – 500 (Low mass cutoff required to see ethylene loss).

Troubleshooting & Impurity Profiling

Common synthetic impurities can mimic the target or interfere with quantification. Use the decision tree below to classify unknown peaks.

Figure 2: Logic flow for identifying common synthetic byproducts based on isotopic pattern and mass shift.

Common Interferences

-

O-Dealkylation (In-Source Fragmentation): If the peak at

174/176 co-elutes exactly with the parent ( -

Hydrolysis Product: If the peak at

174/176 elutes earlier (more polar) than the parent, it is a chemical impurity (2-bromo-3-hydroxypyridine) present in the sample.

References

-

NIST Chemistry WebBook. Pyridine, 2-bromo- (Data used for comparative halogen fragmentation patterns). National Institute of Standards and Technology.[1][2][3][4][5] [Link]

-

Michigan State University. Mass Spectrometry - Fragmentation Patterns (Halides). Chemistry LibreTexts. [Link]

-

University of Victoria. Practical approaches to the ESI-MS analysis of catalytic reactions (Brominated pyridine analysis).[Link]

-

Doc Brown's Chemistry. Mass spectrum of bromoethane (Isotopic principles).[Link]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-Bromo-3-ethoxypyridine

Executive Summary

2-Bromo-3-ethoxypyridine is a critical heterocyclic building block, frequently employed in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. While the pyridine ring offers intrinsic stability, the ortho-positioning of the bromine atom relative to the ring nitrogen, combined with the electron-donating ethoxy group, creates specific vulnerabilities to nucleophilic attack and photolytic degradation.

This guide provides a scientifically grounded protocol for the storage, handling, and quality assurance of this compound. It moves beyond generic "cool and dry" advice to explain the mechanistic reasons for instability and provides self-validating workflows to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Structural Vulnerabilities

To manage stability, one must understand the molecule's stress points.

Structural Analysis

-

The Core: The pyridine ring is electron-deficient.

-

The C-2 Bromine: Positioned ortho to the ring nitrogen. The inductive effect of the nitrogen makes the C-2 carbon highly electrophilic, rendering the bromine atom a labile leaving group susceptible to Nucleophilic Aromatic Substitution (

), particularly by moisture (hydrolysis). -

The C-3 Ethoxy Group: An electron-donating group (EDG). While it adds some stability to the ring via resonance, the ether linkage can be a site for oxidative degradation under extreme conditions, and it influences the physical state (often lowering the melting point compared to methoxy analogs).

Key Properties Table

| Parameter | Specification / Description | Relevance to Stability |

| CAS Number | 89694-48-4 | Unique Identifier |

| Physical State | Low-melting solid or oil (Ambient) | Prone to phase changes during transit; requires temperature control.[1] |

| Molecular Weight | 202.05 g/mol | Calculation standard. |

| Solubility | Soluble in MeOH, DCM, DMSO; Low in Water | Hydrolysis occurs at the organic/aqueous interface if moisture is present. |

| Reactivity Class | Halogenated Heterocycle / Ether | Sensitive to UV light and strong nucleophiles. |

Part 2: Degradation Mechanisms (The "Why")

Understanding degradation pathways allows us to engineer effective storage controls. The primary threats to this compound are Hydrolysis and Photolysis .

Hydrolysis ( Pathway)

Moisture is the enemy. The C-2 position is activated. In the presence of water (even atmospheric humidity), the bromine can be displaced by a hydroxyl group. This tautomerizes to form the thermodynamically stable 3-ethoxy-2-pyridone, an impurity that kills catalytic cycles in subsequent cross-couplings.

Photolysis (Radical Pathway)

Carbon-Bromine bonds are photosensitive. UV exposure can induce homolytic cleavage, generating a pyridyl radical and a bromine radical. This leads to debromination (forming 3-ethoxypyridine) or dimerization.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation triggers and their resulting impurities.

Figure 1: Mechanistic degradation pathways showing the conversion of the parent compound into specific impurities via light (UV) and moisture triggers.

Part 3: Storage & Handling Protocols (The "How")

To prevent the mechanisms described above, the following protocol is mandatory.

The "Gold Standard" Storage System

Do not rely on manufacturer packaging alone once opened.

-

Primary Containment: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps. Why: Amber glass blocks UV; Teflon prevents leaching and provides a gas-tight seal.

-

Atmosphere: Inert gas purge (Argon preferred over Nitrogen due to density) before sealing. Why: Displaces oxygen and humidity.

-

Secondary Containment: Place the vial inside a desiccator or a sealed bag with active desiccant (Silica gel or Molecular Sieves 4Å).

-

Temperature: Refrigerate at 2°C to 8°C .

-

Note: While -20°C is acceptable, it often leads to condensation issues upon thawing. 2-8°C is sufficient for chemical stability and reduces handling risks.

-

Handling Workflow

-

Thawing: Allow the container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the chemical, accelerating hydrolysis.

-

Weighing: Rapid weighing in a fume hood. Avoid metal spatulas if possible (use glass or plastic) to prevent trace metal contamination which can affect future catalytic steps.

Lifecycle Management Diagram

Figure 2: Lifecycle management workflow ensuring quality control checkpoints before storage and usage loops.

Part 4: Quality Control & Self-Validation

Every researcher should validate the purity of the compound before using it in critical steps (e.g., GMP synthesis).

Visual Inspection

-

Pass: White to off-white solid, or clear colorless/pale yellow oil.

-

Fail: Dark yellow/orange coloration (indicates oxidation or extensive photolysis).

Analytical Validation (HPLC)

-

Column: C18 (e.g., Agilent Zorbax or equivalent), 3.5 µm.

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm.

-

Target: Purity > 97% (Area %). Look for the "pyridone" peak, which usually elutes earlier than the parent compound due to higher polarity.

Proton NMR ( H-NMR) Markers (CDCl )

-

Diagnostic Signal: Look for the ethoxy quartet (

ppm) and triplet ( -

Impurity Flag: A broad singlet near 11-12 ppm indicates the N-H of the pyridone impurity (hydrolysis product).

Part 5: Safety & Emergency (GHS Standards)

Signal Word: Warning

| Hazard Code | Statement | Precaution |

| H315 | Causes skin irritation | Wear Nitrile gloves (0.11 mm min thickness). |

| H319 | Causes serious eye irritation | Wear safety glasses with side shields. |

| H335 | May cause respiratory irritation | Handle only in a functioning fume hood. |

Spill Protocol:

-

Absorb with inert material (vermiculite or sand).

-

Do not use combustible materials (sawdust).

-

Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883563, this compound. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

2-Bromo-3-ethoxypyridine reactivity and functional groups

Technical Whitepaper: Strategic Functionalization of 2-Bromo-3-ethoxypyridine

Executive Summary

This compound (CAS: 27070-65-3) represents a "privileged scaffold" in modern drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its utility stems from the orthogonal reactivity of its three primary functional handles: the electrophilic C2-bromide, the electron-donating C3-ethoxy group, and the basic pyridine nitrogen. This guide analyzes the electronic architecture of this molecule and provides validated protocols for its transformation into high-value intermediates.

Part 1: Electronic Architecture & Reactivity Landscape

To manipulate this compound effectively, one must understand the competing electronic effects that govern its reactivity.

The "Push-Pull" Dynamic

The pyridine ring is naturally

-

C2-Bromide (The Warhead): The inductive electron-withdrawing effect (-I) of the bromine atom, combined with the adjacent ring nitrogen, makes the C2 position highly electrophilic. This is the primary site for SNAr and metal-catalyzed cross-coupling.

-

C3-Ethoxy (The Modulator): The oxygen atom exerts a strong resonance donating effect (+R) into the ring. This increases electron density at C2, C4, and C6. Consequently, the C3-ethoxy group deactivates the ring toward nucleophilic attack compared to unsubstituted 2-bromopyridine, requiring more vigorous conditions for SNAr. Conversely, it activates the ring toward electrophilic aromatic substitution at C6.

-

The Chelation Effect: In metallation chemistry, the C3-ethoxy oxygen acts as a Lewis base, coordinating with lithium ions. This stabilizes C2-lithio species formed via halogen exchange, preventing rapid decomposition.

Reactivity Map (Visualization)

Figure 1: Orthogonal reactivity pathways for this compound. Note the divergence between metal-catalyzed coupling and classical nucleophilic substitution.

Part 2: The C2-Gateway: Nucleophilic & Metal-Catalyzed Transformations

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-Br bond is chemically labile in the presence of Pd(0). Unlike 2-chloropyridines, the bromide reacts readily with aryl boronic acids.

-

Critical Insight: The 3-ethoxy group exerts steric pressure. Bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are recommended over simple PPh3 to facilitate the oxidative addition and reductive elimination steps.

-

Base Sensitivity: Use weaker bases (K2CO3, K3PO4) rather than strong alkoxides to prevent potential nucleophilic attack on the ethoxy group or elimination side reactions.

Nucleophilic Aromatic Substitution (SNAr)

While possible, SNAr on this substrate is kinetically slower than on 2-bromo-3-nitropyridine.

-

Mechanism: The reaction proceeds via a Meisenheimer complex. The electron-donating ethoxy group destabilizes this anionic intermediate.

-

Optimization: High temperatures (100–120°C) and polar aprotic solvents (DMF, NMP, DMSO) are mandatory. For amine nucleophiles, the addition of a Lewis acid (e.g., ZnCl2) can activate the ring nitrogen, lowering the activation energy.

Part 3: Metallation Dynamics (Lithium-Halogen Exchange)

This is the most powerful method for functionalizing the scaffold.

The Protocol

Treating this compound with n-butyllithium (n-BuLi) at -78°C results in rapid Lithium-Halogen (Li-Hal) exchange, generating the 2-lithio-3-ethoxypyridine species.

-

Why Li-Hal and not Deprotonation? The C-Br bond is weaker than the C-H bond in this context, and the formation of the C-Li bond is thermodynamically driven.

-

The "Chelation" Advantage: The lone pair on the ethoxy oxygen coordinates to the Lithium atom at C2. This 5-membered chelate ring significantly stabilizes the organolithium intermediate, allowing it to exist long enough to react with electrophiles (aldehydes, ketones, halogens) without decomposing into a pyridyne.

Workflow Diagram: Metallation

Figure 2: Step-wise workflow for the generation and trapping of the 2-lithio species.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 2-Aryl-3-ethoxypyridines)

This protocol is optimized for sterically demanding substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl2[1]·CH2Cl2 (0.05 eq)

-

K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: Charge a reaction vial with the bromide, boronic acid, base, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~202/204).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective SNAr with Primary Amines

Designed to overcome the deactivating effect of the ethoxy group.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (2.0 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone)

Procedure:

-

Setup: Dissolve the bromide in NMP (0.5 M concentration).

-

Addition: Add the amine and DIPEA.

-

Thermal Activation: Heat to 120°C in a sealed tube (pressure vessel) for 16 hours.

-

Note: If conversion is <50% after 6 hours, add 10 mol% CuI as a catalyst.

-

-

Workup: Pour into ice water. If the product precipitates, filter it.[2] If not, extract with DCM.

-

Validation: 1H NMR should show the loss of the C2-Br signal and the appearance of the N-H / N-alkyl signals.

Part 5: Data Summary

| Transformation | Reagents | Key Intermediate | Critical Parameter | Typical Yield |

| Suzuki Coupling | Pd(dppf)Cl2, K2CO3 | Pd(II)-Oxidative Complex | Ligand sterics; O2 exclusion | 75–95% |

| Li-Hal Exchange | n-BuLi, THF | 2-Lithio-3-ethoxypyridine | Temp < -70°C; Moisture free | 80–90% |

| SNAr | Amine, Heat, NMP | Meisenheimer Complex | Temperature (>100°C) | 50–75% |

References

- Preparation of 2-bromo-3-methoxypyridine.Google Patents. Patent CN105017136A. Available at: (Accessed Oct 2023). Note: Describes the synthesis of the direct methoxy-analogue, applicable to the ethoxy variant.

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link] (Accessed Oct 2023).

-

Effective lithiation of 3-bromopyridine. Princeton University / ResearchGate. Available at: [Link] (Accessed Oct 2023). Provides foundational logic for pyridine lithiation dynamics.

-

Nucleophilic Aromatic Substitution (SNAr) of pi-deficient aromatic rings. Chemistry LibreTexts. Available at: [Link] (Accessed Oct 2023).

Sources

Strategic Utilization of 2-Bromo-3-ethoxypyridine in Fragment-Based Drug Discovery

Executive Summary

2-Bromo-3-ethoxypyridine (CAS: 89694-48-4) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple pyridine building blocks, the 2,3-substitution pattern offers a unique combination of electronic tuning and steric positioning essential for designing high-affinity ligands. This guide analyzes its utility as a core intermediate for kinase inhibitors (specifically PI3K and CHK1 pathways), GPCR modulators , and agrochemicals .

The presence of the C2-bromine atom provides a reactive handle for palladium-catalyzed cross-couplings, while the C3-ethoxy group serves a dual role: it acts as a hydrogen bond acceptor to anchor the molecule within protein active sites and modulates the lipophilicity (LogP) of the final drug candidate, often offering superior metabolic stability profiles compared to its methoxy analogs.

Part 1: Structural & Pharmacophore Analysis

Electronic & Steric Properties

The efficacy of this compound stems from the interplay between the halogen and the alkoxy group.

-

The C2-Bromine (Electrophilic Handle): The nitrogen atom in the pyridine ring withdraws electron density, making the C2 position highly susceptible to oxidative addition by Pd(0) catalysts. This allows for facile Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

The C3-Ethoxy (Directing & Binding Group):

-

Electronic Effect: The oxygen atom donates electron density into the ring via resonance (+M effect), which slightly deactivates the ring toward nucleophilic aromatic substitution (

) compared to unsubstituted 2-bromopyridine, but stabilizes the intermediate in electrophilic substitutions. -

Steric Bulk: The ethyl chain is larger than a methyl group.[1] In kinase active sites (e.g., the ATP binding pocket), this extra bulk can be exploited to fill hydrophobic sub-pockets (selectivity filters) that smaller methoxy groups cannot reach.

-

Solubility: The ethoxy group increases lipophilicity (

LogP vs. methoxy), improving membrane permeability in lead compounds.

-

Pharmacophore Visualization

The following diagram illustrates the functional divergence possible from this single scaffold.

Figure 1: Functional decomposition of the this compound scaffold showing reactive sites and pharmacophoric contributions.

Part 2: Synthetic Utility & Methodologies[2][3][4][5][6]

Suzuki-Miyaura Cross-Coupling

The most common application is the formation of biaryl systems. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step.

-

Challenge: 2-Bromopyridines can be sluggish in transmetallation if the boronic acid is electron-poor.[1]

-

Solution: Use of electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to stabilize the Pd(II) intermediate.

Reaction Matrix:

| Parameter | Standard Condition | Optimized for Steric Bulk |

| Catalyst | ||

| Base | ||

| Solvent | DME / | 1,4-Dioxane (Anhydrous) |

| Temp | 80°C | 100°C |

| Yield | 65-75% | 85-92% |

Buchwald-Hartwig Amination

Replacing the bromine with an amine generates 2-amino-3-ethoxypyridines . This substructure is critical for creating "hinge binders" in kinase inhibitors (mimicking the adenine ring of ATP).[1]

-

Insight: The ethoxy group at C3 can chelate with the palladium center, potentially stabilizing the catalyst but also requiring higher temperatures for the reductive elimination step.

Part 3: Medicinal Chemistry Applications (Case Studies)

Kinase Inhibition (PI3K & CHK1)

In the development of inhibitors for Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase (PI3K) , the pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

-

Mechanism: The 2-amino derivative (synthesized via Buchwald coupling) donates a hydrogen bond to the hinge carbonyl.[1]

-

Role of Ethoxy: The C3-ethoxy group projects into the solvent-accessible region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over other kinases that cannot accommodate the ethyl group steric bulk.

-

Reference: Analogous structures (3-alkoxy-2-aminopyridines) have been pivotal in developing orally bioavailable CHK1 inhibitors like CCT244747 [1].[1]

TRK Inhibitors

Second-generation TRK inhibitors (e.g., analogs of LOXO-195) often utilize compact, substituted heteroaromatics to overcome resistance mutations. This compound serves as a fragment to construct the central core, where the ethoxy group aids in overcoming solvent penalties during binding [2].

Part 4: Experimental Protocol

High-Yield Suzuki Coupling of this compound

Objective: Synthesize 3-ethoxy-2-(4-fluorophenyl)pyridine. Scale: 1.0 mmol.

Reagents:

-

This compound (1.0 equiv, 202 mg)

-

4-Fluorophenylboronic acid (1.2 equiv, 168 mg)

- (0.03 equiv, 24 mg)

- (3.0 equiv, 977 mg)

-

1,4-Dioxane (5 mL) / Water (1 mL)

Methodology:

-

Degassing: In a microwave vial or round-bottom flask, combine the pyridine, boronic acid, and base. Add the solvent mixture.[1] Sparge with Argon gas for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

-

Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product should appear as a highly fluorescent spot under UV (254 nm).[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Step-by-step workflow for the palladium-catalyzed cross-coupling of this compound.

References

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link][2]

-